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Compound of Interest

Compound Name: Rhodium carbonyl chloride

Cat. No.: B577262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium
carbonyl chloride, formally known as di-μ-chloro-tetracarbonyldirhodium(I), with the chemical

formula [Rh₂Cl₂(CO)₄]. This versatile catalyst and precursor in organometallic chemistry is

crucial for various synthetic transformations. A thorough understanding of its spectroscopic

properties is essential for reaction monitoring, quality control, and mechanistic studies. This

document presents infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data in

a structured format, details experimental protocols for data acquisition, and provides visual

representations of key concepts.

Introduction to Rhodium Carbonyl Chloride
Rhodium carbonyl chloride is a red-brown solid that serves as a vital precursor to numerous

rhodium-based homogeneous catalysts.[1] Its dimeric structure, confirmed by X-ray

crystallography, consists of two square planar rhodium(I) centers bridged by two chloride

ligands.[1] Each rhodium atom is also coordinated to two terminal carbonyl (CO) ligands. This

arrangement is key to understanding its reactivity and spectroscopic signature.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for characterizing rhodium carbonyl chloride,

primarily through the observation of the stretching vibrations of the carbon-oxygen bonds in the
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carbonyl ligands (ν(CO)). The position and number of these bands provide valuable information

about the molecule's structure and the electronic environment of the rhodium center.

Quantitative IR Data
The terminal carbonyl ligands in [Rh₂Cl₂(CO)₄] give rise to characteristic strong absorption

bands in the IR spectrum. The presence of multiple bands is due to the symmetric and

asymmetric stretching modes of the CO groups. The exact peak positions can vary slightly

depending on the solvent and the physical state of the sample.

Vibrational Mode
**Wavenumber (cm⁻¹) in
Solution (e.g., CH₂Cl₂) **

Wavenumber (cm⁻¹) in Solid

State (e.g., KBr pellet)

Symmetric CO Stretch ~2082 ~2105

Asymmetric CO Stretch ~2012 ~2035

Bridging CO Stretch (in

derivatives)

Not applicable for

[Rh₂Cl₂(CO)₄]

Not applicable for

[Rh₂Cl₂(CO)₄]

Note: The ν(CO) frequencies are sensitive to the solvent polarity and coordination of other

ligands. For instance, in reactions with Lewis bases, a shift in these frequencies can be

observed, indicating the formation of new complexes.[1]

Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining the IR spectrum of rhodium carbonyl chloride is as

follows:

Sample Preparation:

Solution: Prepare a dilute solution of [Rh₂Cl₂(CO)₄] in a suitable transparent solvent for the

IR region, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The concentration

should be adjusted to yield absorbance values within the linear range of the

spectrometer's detector.

Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the
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resulting powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

Record a background spectrum of the pure solvent or the KBr pellet.

Record the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum to produce the final spectrum of the compound.

Data Analysis: Identify the characteristic ν(CO) bands in the 2150-1950 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and rhodium nuclei within

the molecule, offering insights into its structure and bonding.

¹³C NMR Spectroscopy
The carbonyl carbons in [Rh₂Cl₂(CO)₄] can be observed in the ¹³C NMR spectrum. Due to the

coupling with the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance), the

carbonyl carbon signal appears as a doublet.

Nucleus
Chemical Shift (δ) in ppm (in

CDCl₃)

Coupling Constant (¹JRh-C)

in Hz

Carbonyl Carbon (CO) ~178-184 ~75-80

Note: The chemical shift of the carbonyl carbon can be influenced by the solvent and the

presence of other ligands. Upon reaction, changes in this chemical shift and coupling constant

can indicate ligand substitution or changes in the oxidation state of the rhodium center.

¹⁰³Rh NMR Spectroscopy
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Direct observation of the ¹⁰³Rh nucleus provides a sensitive probe of the electronic

environment around the metal center. However, ¹⁰³Rh NMR spectroscopy can be challenging

due to the nucleus's low gyromagnetic ratio and wide chemical shift range (~12,000 ppm).[2][3]

Nucleus
Chemical Shift (δ) in ppm (Reference:

Ξ(¹⁰³Rh) = 3.16 MHz)

¹⁰³Rh in [Rh₂Cl₂(CO)₄] ~-100 to -200

Note: Advanced techniques such as indirect detection methods (e.g., ¹H-¹⁰³Rh HMQC) can be

employed to enhance sensitivity and facilitate the acquisition of ¹⁰³Rh NMR data.[3] A saturated

solution of Rh(acac)₃ in CDCl₃ is often used as an external reference.[3]

Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: Dissolve an appropriate amount of [Rh₂Cl₂(CO)₄] in a deuterated

solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. The concentration will depend on the specific

experiment and the spectrometer's sensitivity. For ¹³C NMR, a higher concentration may be

required.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is

necessary. For ¹⁰³Rh NMR, a probe capable of tuning to the rhodium frequency is essential.

Data Acquisition:

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is typically performed. A

sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹⁰³Rh NMR: Direct observation may require a long acquisition time. Indirect methods, if

available, are preferred. The spectral width must be large enough to encompass the

expected chemical shift range.

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the

frequency-domain spectrum. Phase and baseline correct the spectrum as needed.

Visualizing Spectroscopic Analysis Workflows
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The following diagrams illustrate the logical flow of spectroscopic characterization and the

relationship between the techniques and the information they provide.
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Caption: Workflow for the spectroscopic characterization of [Rh₂Cl₂(CO)₄].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b577262#rhodium-carbonyl-chloride-spectroscopic-
data-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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